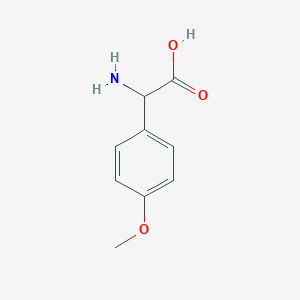
2-Amino-2-(4-methoxyphenyl)acetic acid
説明
Synthesis Analysis
The synthesis of compounds related to 2-Amino-2-(4-methoxyphenyl)acetic acid often involves regioselective bromination, acylation, and hydrolysis steps to achieve high yields and specificity. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, is achieved through the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds reveals that the methoxy group tends to be almost coplanar with the phenyl ring, indicating electron-donating properties, while the presence of other substituents like bromine suggests electron-withdrawing capabilities. The structure is further stabilized by hydrogen-bonded dimers in the crystal state (Guzei et al., 2010).
Chemical Reactions and Properties
Chemical reactivity studies show that derivatives of 2-Amino-2-(4-methoxyphenyl)acetic acid can undergo various reactions to form novel compounds with significant antimicrobial activities. For example, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibit substantial antimicrobial properties against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Physical Properties Analysis
While specific studies on the physical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid are limited, related research indicates that such compounds often feature planar structures with significant intermolecular interactions, such as hydrogen bonds, contributing to their stability and crystalline state (Burns & Hagaman, 1993).
Chemical Properties Analysis
The chemical properties of compounds akin to 2-Amino-2-(4-methoxyphenyl)acetic acid often involve their electron-donating and withdrawing capabilities, influencing their reactivity and the formation of stable crystalline structures. These properties are essential for understanding their interactions and potential applications in various fields (Guzei et al., 2010).
科学的研究の応用
Acylation of Amines and Pyrazole : This compound is used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole (Arutjunyan et al., 2013).
Synthesis of Heterobifunctional Reagents : It plays a role in synthesizing thiol-reactive heterobifunctional reagents. These reagents are used for coupling peptides to liposomes and in immunization (Frisch et al., 1996).
Preparation of Homologs : The compound is useful in preparing homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, indicating its significance in the synthesis of complex organic molecules (Kosui et al., 1982).
Building Block in Nitrogen Heterocyclic Compounds : It serves as a building block for constructing nitrogen heterocyclic compounds and exhibits biological activity (Farouk et al., 2021).
Application in Polymers : As a methacrylic derivative of 4-methoxyphenylacetic acid, it's used in polymers supporting complementary actions per repeat unit. This indicates its utility in polymer chemistry and material science (Román & Gallardo, 1992).
Chemical Research Applications : The synthesized 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid derived from it has potential applications in chemical research due to its simple synthesis and proven structure (Lichitsky et al., 2022).
Antimycobacterial Agent : This compound is also noted as a novel antimycobacterial agent with a significant minimum inhibitory concentration, indicating its potential in pharmaceutical applications (Ali & Shaharyar, 2007).
Antimicrobial Activities : Derivatives of this compound show significant antimicrobial activities against several strains of microbes, further underlining its importance in the development of new antimicrobial agents (Noolvi et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
特性
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAKXUIILGDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-methoxyphenyl)acetic acid | |
CAS RN |
2540-53-6, 19789-59-4 | |
| Record name | NSC154924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19789-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



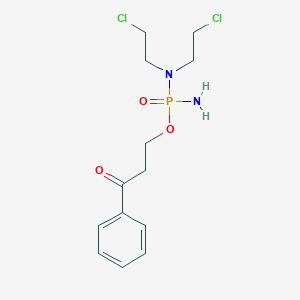
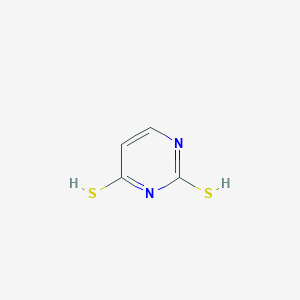
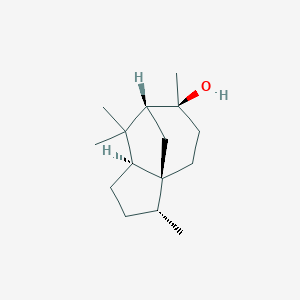
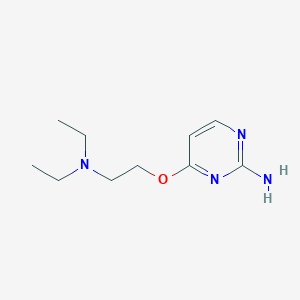
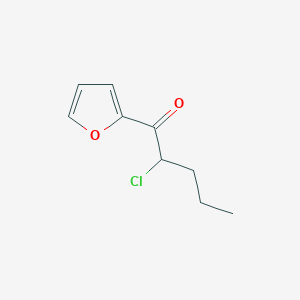


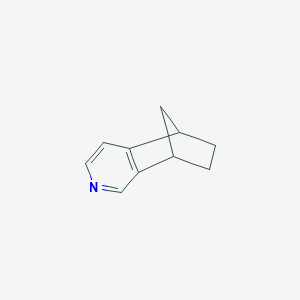
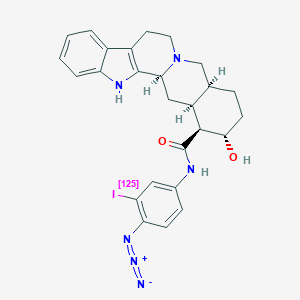
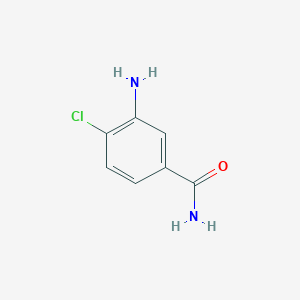
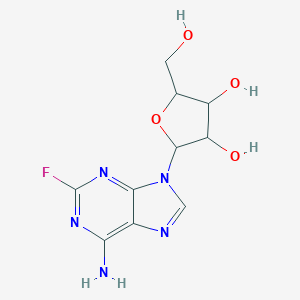
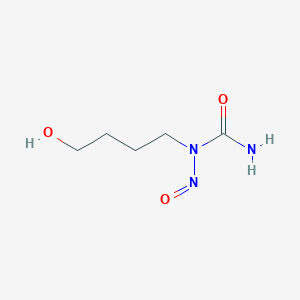
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)